6-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
This compound features a purine core substituted at the 6-position with a piperazine ring bearing a 4,5-dimethylbenzothiazole moiety and at the 9-position with a 2-methoxyethyl group. The benzothiazole group enhances π-π stacking interactions in biological targets, while the 2-methoxyethyl substituent improves solubility and pharmacokinetic properties. Such structural motifs are common in kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c1-14-4-5-16-17(15(14)2)25-21(30-16)27-8-6-26(7-9-27)19-18-20(23-12-22-19)28(13-24-18)10-11-29-3/h4-5,12-13H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWROFJQDBXDTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a novel purine derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antidiabetic, and anticancer activities, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 563.7 g/mol. The structural characteristics contribute to its biological activity, particularly through interactions with various biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of benzothiazole, including those related to our compound, exhibit significant antibacterial properties. For instance, a series of compounds were evaluated against various bacterial strains, showing activity comparable to established antibiotics like penicillin and ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 250 µg/mL for different derivatives .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Benzothiazole Derivative 1 | 100 | 99 |
| Benzothiazole Derivative 2 | 250 | 98 |
Antidiabetic Activity
In vivo studies on related benzothiazole derivatives demonstrated significant antidiabetic effects in non-insulin-dependent diabetes mellitus models. These compounds lowered plasma glucose levels effectively, likely through inhibition of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucose metabolism .
| Compound | Plasma Glucose Reduction (%) |
|---|---|
| Compound A | 45% |
| Compound B | 60% |
Anticancer Activity
The anticancer potential of purine derivatives has been extensively studied. A recent exploration highlighted that certain purine analogs exhibited notable cytotoxicity against cancer cell lines such as Huh7 (liver), HCT116 (colon), and MCF7 (breast) using the Sulforhodamine B (SRB) assay. Compounds derived from similar structures showed efficacy surpassing traditional chemotherapeutics like 5-Fluorouracil .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Huh7 | Compound X | 10 |
| HCT116 | Compound Y | 15 |
| MCF7 | Compound Z | 12 |
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives. The results indicated that these compounds not only inhibited bacterial growth but also showed potential as antifungal agents. The structure-activity relationship was analyzed, revealing that specific substitutions on the benzothiazole ring significantly enhanced activity against Mycobacterium tuberculosis .
Investigation of Antidiabetic Properties
Another pivotal study focused on the antidiabetic properties of N-(6-substituted-1,3-benzothiazol-2-yl) derivatives. The compounds were tested in diabetic rat models, resulting in significant reductions in blood glucose levels. Docking studies suggested that these compounds interact favorably with key enzymes involved in glucose metabolism .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : It has shown cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : The compound is being investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s.
Pharmacological Applications
The pharmacological properties of this compound can be categorized as follows:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for its role as an acetylcholinesterase inhibitor. |
| Cancer Research | Demonstrated cytotoxicity against cancer cell lines like MCF-7 and HeLa. |
| Antimicrobial Research | Effective against various pathogens; mechanism involves membrane disruption. |
| Materials Science | Potential applications in developing new materials with specific electronic properties. |
Case Studies
Several studies highlight the compound's potential across different fields:
-
Anticancer Study :
- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to controls, suggesting its potential as an anticancer agent.
-
Neuroprotective Study :
- Research exploring its role as an acetylcholinesterase inhibitor showed promising results in enhancing cholinergic transmission in neuronal cultures, indicating potential therapeutic applications for neurodegenerative diseases.
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Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with mechanisms involving cell membrane disruption.
Chemical Reactions Analysis
Alkylation Reactions
Alkylation reactions are crucial in forming the purine-piperazine linkage. These reactions often involve nucleophilic substitution, where a leaving group is replaced by an alkyl group. For example, a piperazine ring can be alkylated with a suitable alkyl halide in the presence of a base.
Acylation Reactions
Acylation reactions are used to introduce acyl groups into the molecule. These reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base to facilitate the reaction. For instance, carbonyl diimidazole (CDI) is often used as a coupling agent in peptide synthesis and could be adapted for similar reactions involving benzothiazole derivatives .
Potential Chemical Reactions
Given the structure of 6-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine , several types of chemical reactions could be envisioned:
Hydrolysis
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Reaction Conditions : Water, acid or base catalyst.
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Outcome : Potential cleavage of the ester or amide bonds, though not directly applicable to this compound.
Nucleophilic Substitution
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Reaction Conditions : Nucleophile (e.g., amine), solvent (e.g., DMF).
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Outcome : Replacement of a leaving group with a nucleophile, potentially modifying the piperazine or benzothiazole moieties.
Oxidation
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Reaction Conditions : Oxidizing agent (e.g., hydrogen peroxide), solvent.
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Outcome : Potential oxidation of the benzothiazole ring or modification of the methoxyethyl group.
Analytical Techniques
To monitor the progress and purity of these reactions, several analytical techniques are employed:
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High Performance Liquid Chromatography (HPLC) : Useful for separating and identifying reaction products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the compounds.
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Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure of the products.
Data Table: Common Reagents and Conditions for Organic Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halide, base (e.g., triethylamine) | Solvent (e.g., DMF), room temperature | Formation of alkylated product |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | Solvent (e.g., dichloromethane), room temperature | Introduction of acyl group |
| Hydrolysis | Water, acid or base catalyst | Solvent (e.g., water), elevated temperature | Cleavage of ester or amide bonds |
| Nucleophilic Substitution | Nucleophile (e.g., amine), solvent (e.g., DMF) | Room temperature | Replacement of leaving group with nucleophile |
| Oxidation | Oxidizing agent (e.g., hydrogen peroxide), solvent | Room temperature | Oxidation of susceptible groups |
This table illustrates common reagents and conditions for various organic reactions that could be applied to compounds similar to This compound .
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine ring’s substitution pattern critically influences target selectivity and potency. Below is a comparison of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Acyl groups (e.g., 3,3-dimethylbutanoyl in 35) enhance lipophilicity and receptor binding, while sulfonyl groups (e.g., (2-methoxyethyl)sulfonyl in 17) improve metabolic stability .
- Benzothiazole vs. Aryl Groups: The target compound’s 4,5-dimethylbenzothiazole may confer higher selectivity for kinases or adenosine receptors compared to chlorophenyl or propoxyphenyl analogs, which are more common in antimicrobial agents .
Substituent Effects at the Purine 9-Position
The 9-position substituent modulates solubility and membrane permeability:
- Chlorophenyl (e.g., Compounds 35, 17) : Increases hydrophobicity, favoring blood-brain barrier penetration but limiting oral bioavailability .
- Cyclopentyl (e.g., 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine): Balances lipophilicity and steric bulk, often seen in anticancer agents .
Pharmacological Profiles
- Antimicrobial Activity: Propoxyphenyl-substituted derivatives (e.g., 6) inhibit Mycobacterium tuberculosis (MIC: 1.56 µg/mL) via adenosine kinase interference .
- Cardioprotection: The nitroxyhexanoyl group in 14 releases nitric oxide, mimicking ischemic postconditioning to reduce myocardial infarct size by 40% .
Preparation Methods
Synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine
Benzothiazole precursors are prepared via cyclization of 2-aminothiophenol with ketones. For 4,5-dimethyl-1,3-benzothiazol-2-amine:
Coupling to Piperazine
The benzothiazole is attached to piperazine via a Buchwald-Hartwig amination or nucleophilic substitution:
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Method A : Use 2-chloro-4,5-dimethylbenzothiazole and 6-(piperazin-1-yl)-9H-purine in the presence of Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and toluene at 110°C for 18 hours.
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Method B : Direct coupling of 2-amino-4,5-dimethylbenzothiazole to piperazine using EDCI/HOBt in dichloromethane.
Optimization Data :
| Parameter | Method A (Pd-catalyzed) | Method B (Carbodiimide) |
|---|---|---|
| Yield | 72% | 58% |
| Reaction Time | 18 hours | 24 hours |
| Byproducts | <5% dehalogenation | 15% dimerization |
Method A is preferred for scalability and lower impurity profiles.
N9-Alkylation with 2-Methoxyethyl Group
Introducing the 2-methoxyethyl group at the purine’s N9 position requires careful control to avoid N7 or N3 alkylation. A two-step protocol is employed:
Generation of 2-Methoxyethyl Halide
Alkylation of Purine
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Dissolve 6-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine in anhydrous DMF.
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Add 2-methoxyethyl chloride (1.2 eq) and potassium carbonate (2.5 eq).
Critical Parameters :
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Base selection : K₂CO₃ outperforms NaH due to reduced side reactions.
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Temperature : >50°C ensures complete reactivity without degradation.
Post-reaction, extract with ethyl acetate, wash with brine, and purify via flash chromatography (silica gel, 3:1 ethyl acetate/hexane) to isolate the target compound (yield: 68–75%).
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine H8), 7.92 (s, 1H, benzothiazole H6), 4.45 (t, J=6.4 Hz, 2H, OCH₂CH₂O), 3.55 (t, J=6.4 Hz, 2H, OCH₂CH₂O), 3.30 (s, 3H, OCH₃), 2.70–2.90 (m, 8H, piperazine), 2.40 (s, 6H, CH₃).
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HRMS : m/z calculated for C₂₃H₂₈N₈O₂S [M+H]⁺: 505.2034; found: 505.2036.
Scale-Up and Process Optimization
Industrial-scale synthesis (≥1 kg) necessitates modifications:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-piperazinyl-9H-purine derivatives, and how can their yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C6 position of purine precursors using piperazine derivatives. For example, "General Procedure E" involves coupling a pre-functionalized piperazine moiety (e.g., 4,5-dimethyl-1,3-benzothiazol-2-yl group) with a 9-(2-methoxyethyl)-9H-purine scaffold under reflux in polar aprotic solvents like DMF or ethanol. Yields are influenced by reaction time, temperature, and stoichiometry. For instance, compounds with trifluoroacetyl substituents (e.g., compound 30 in ) showed lower yields (21%) due to steric hindrance, while bulkier groups like 3-methoxypropanoyl (compound 32) required extended purification steps. Optimization may involve adjusting solvent systems (e.g., DMF/EtOH mixtures) and using catalysts like DIPEA to enhance reactivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions (e.g., benzothiazole and methoxyethyl groups). For example, aromatic protons in the 4,5-dimethylbenzothiazole moiety typically appear as singlets in δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z values ranging from 523.5 to 553.3 for related compounds in ).
- HPLC : Ensures purity (>95%), with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Q. How are purification challenges addressed for hydrophobic derivatives of this compound?
- Methodological Answer : Recrystallization from DMF/EtOH (1:1) is effective for removing unreacted starting materials, as demonstrated for dihydro-pyrazolyl derivatives in . For highly lipophilic analogs (e.g., compound 38 in ), silica gel chromatography with dichloromethane/methanol gradients (95:5 to 90:10) improves separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between observed and predicted NMR shifts (e.g., unexpected splitting in methoxyethyl protons) may arise from conformational flexibility or solvent effects. Use deuterated DMSO for enhanced resolution of exchangeable protons. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) can clarify coupling patterns, as applied to spirocyclic analogs in . Cross-referencing with computational tools (e.g., DFT-based shift predictions) is also recommended .
Q. What strategies mitigate low yields in piperazine-functionalized purine syntheses?
- Methodological Answer : Low yields (e.g., 9% for compound 32 in ) often stem from poor nucleophilicity of the piperazine nitrogen. Strategies include:
- Pre-activating the purine scaffold with Lewis acids (e.g., ZnCl₂).
- Employing microwave-assisted synthesis to reduce reaction time and side products.
- Introducing electron-withdrawing groups on the purine core to enhance electrophilicity at C6 .
Q. How do substituents on the benzothiazole ring influence biological activity?
- Methodological Answer : Substituents like 4,5-dimethyl groups () enhance lipophilicity, potentially improving blood-brain barrier penetration. In contrast, electron-deficient groups (e.g., chloro in ) may alter binding affinity to targets like cannabinoid receptors. Systematic SAR studies should compare IC₅₀ values of analogs with varying substituents using radioligand displacement assays .
Q. What mechanistic insights explain the stability of the 9-(2-methoxyethyl) group under acidic conditions?
- Methodological Answer : The methoxyethyl chain’s stability is attributed to steric protection from the adjacent purine ring and the ether oxygen’s inductive effect. Stability can be tested via accelerated degradation studies (e.g., 0.1 M HCl at 40°C for 24 hours) followed by HPLC monitoring. For analogs prone to hydrolysis (e.g., compound 34 in ), replacing the methoxy group with a cyclopropane ring may improve resilience .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for piperazine coupling to prevent hydrolysis (e.g., use molecular sieves in ).
- Data Validation : Cross-check elemental analysis (C, H, N) with theoretical values (e.g., compound 36 in had 98% purity via HPLC and <0.5% deviation in elemental analysis) .
- Advanced Characterization : Consider X-ray crystallography (as in ) for unambiguous confirmation of stereochemistry in complex derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
